2-Amino-4-bromo-5-methylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-5-methylbenzonitrile is crucial for understanding its properties and reactivity. You can visualize the compound’s structure using tools like ChemSpider . It consists of a bromine atom (Br) attached to the fourth carbon of the benzene ring, an amino group (–NH2) at the second carbon, and a methyl group (–CH3) at the fifth carbon.
Physical And Chemical Properties Analysis
Scientific Research Applications
Drug Development
2-Amino-4-bromo-5-methylbenzonitrile: is a compound with potential applications in the pharmaceutical industry. Its structure allows for its use in the synthesis of various drug candidates. For instance, it can be utilized in the development of acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer’s . The bromine atom present in the compound provides a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry.
Organic Synthesis
In organic chemistry, 2-Amino-4-bromo-5-methylbenzonitrile serves as a versatile building block. It can undergo nucleophilic substitution reactions, where the bromine atom can be replaced with other groups to synthesize a wide range of organic compounds . This reactivity is particularly useful in constructing complex molecules for further research and development.
Material Science
The unique properties of 2-Amino-4-bromo-5-methylbenzonitrile extend its application to material science. It can be involved in the synthesis of novel materials with specific electronic or photonic properties. Researchers can exploit its molecular structure to develop new materials for use in various high-tech applications .
Analytical Chemistry
Due to its distinct chemical structure, 2-Amino-4-bromo-5-methylbenzonitrile can be used as a standard or reagent in analytical methods such as HPLC, LC-MS, and UPLC. These techniques are essential for the qualitative and quantitative analysis of complex mixtures in research and industry .
properties
IUPAC Name |
2-amino-4-bromo-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPRKRZXLJIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-5-methylbenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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